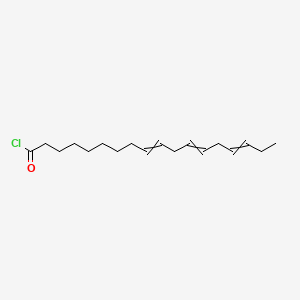

9,12,15-Octadecatrienoyl chloride, (9Z,12Z,15Z)-

Descripción general

Descripción

It is a liquid at room temperature and has a molecular formula of C₁₈H₂₉ClO with a molecular weight of 296.88 g/mol . This compound is notable for its three conjugated double bonds, which are all in the cis configuration (Z,Z,Z).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

9,12,15-Octadecatrienoyl chloride can be synthesized from linolenic acid through a chlorination reaction. The typical synthetic route involves the reaction of linolenic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions. The reaction is usually carried out at low temperatures to prevent the decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of 9,12,15-Octadecatrienoyl chloride follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Análisis De Reacciones Químicas

Esterification and Transesterification

This compound readily undergoes esterification with alcohols or transesterification with existing esters to form triglycerides, phospholipids, or other lipid derivatives. For example:

-

Reaction with sn-glycerol produces mixed diacylglycerols (DAGs), such as 1-(6Z,9Z,12Z-octadecatrienoyl)-2-(9Z,12Z,15Z-octadecatrienoyl)-sn-glycerol , a precursor in triglyceride biosynthesis .

-

Formation of methyl esters (e.g., methyl α-linolenate) via methanolysis, as evidenced by its structural similarity to methyl octadeca-9,12,15-trienoate .

Key Data:

| Reaction Type | Product Example | Molecular Formula | Reference |

|---|---|---|---|

| Transesterification | Diacylglycerol (DG 18:3/18:3) | C₃₉H₆₄O₅ | |

| Esterification | Methyl linolenate | C₁₉H₃₂O₂ |

Amide and Peptide Bond Formation

The chloride group reacts with amines to form amides, a critical step in synthesizing lipid-conjugated biomolecules. For instance:

-

Production of 9Z,12Z,15Z-octadecatrienoyl-CoA via reaction with coenzyme A, a key intermediate in fatty acid metabolism .

Mechanism:

Hydrolysis

Exposure to water or aqueous bases leads to hydrolysis, regenerating α-linolenic acid:

This reaction is highly exothermic and proceeds rapidly under ambient conditions .

Conjugated Diene Reactivity

The (9Z,12Z,15Z) triene system participates in cycloaddition and oxidation reactions:

-

Diels-Alder reactions : The conjugated dienes can act as dienes or dienophiles in [4+2] cycloadditions, forming six-membered rings.

-

Autoxidation : Susceptibility to radical-mediated oxidation, leading to hydroperoxide formation, particularly at the bis-allylic positions (C11 and C14).

Structural and Spectroscopic Data

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Lipid-Lowering Agents

- 9,12,15-Octadecatrienoyl chloride is utilized in the synthesis of ethanolamine derivatives that exhibit significant serum lipid-lowering activities. These compounds are effective in treating hyperlipemia and associated cardiovascular diseases such as arteriosclerosis and myocardial infarction. Clinical studies indicate that these derivatives can lower serum cholesterol and triglycerides effectively when administered orally or intravenously .

- Synthesis of Prodrugs

Agricultural Applications

- Pesticidal Compositions

-

Plant Growth Regulators

- The compound may also be investigated for its role in plant growth regulation due to its fatty acid structure which is known to influence plant metabolism and growth responses.

Lipid Science Applications

- Lipid Metabolomics

-

Food Science

- In food science, derivatives of 9,12,15-octadecatrienoyl chloride are explored for their potential as functional ingredients that can enhance nutritional profiles by increasing omega-3 fatty acid content in food products.

Case Study 1: Lipid-Lowering Efficacy

A study involving Wistar-King male rats demonstrated the effectiveness of N-(9,12,15-octadecatrienoyl)-2-aminoethanol in reducing serum cholesterol levels after administration of a high-cholesterol diet. The results showed a significant decrease in total cholesterol and triglycerides compared to controls .

Case Study 2: Pesticidal Efficacy

In agricultural trials, formulations containing 9,12,15-octadecatrienoyl chloride were tested against common pests. The results indicated improved pest control efficacy when used as an adjuvant compared to standard formulations without it .

Mecanismo De Acción

The mechanism of action of 9,12,15-Octadecatrienoyl chloride involves its ability to react with various nucleophiles, leading to the formation of different derivatives. These derivatives can interact with biological molecules, affecting cellular processes. The compound’s conjugated double bonds also play a role in its reactivity and biological activity .

Comparación Con Compuestos Similares

Similar Compounds

9,12,15-Octadecatrienoic acid (Linolenic acid): The parent compound from which 9,12,15-Octadecatrienoyl chloride is derived.

9,12,15-Octadecatrienoic acid, ethyl ester: Another derivative of linolenic acid with similar properties.

Uniqueness

9,12,15-Octadecatrienoyl chloride is unique due to its reactivity as an acyl chloride, allowing it to form a wide range of derivatives. Its three conjugated double bonds also contribute to its distinct chemical and biological properties .

Actividad Biológica

9,12,15-Octadecatrienoyl chloride, also known as α-linolenic acid chloride, is a fatty acid derivative with notable biological activities. This compound is characterized by its three double bonds located at the 9th, 12th, and 15th positions of the carbon chain. Its molecular formula is with a molecular weight of 296.88 g/mol. This article reviews the biological activities associated with this compound, including its effects on lipid metabolism and potential therapeutic applications.

- Molecular Formula :

- Molecular Weight : 296.88 g/mol

- CAS Number : 59044-29-0

- Physical State : Liquid

- Purity : >98% .

Lipid Metabolism

Research indicates that 9,12,15-octadecatrienoyl chloride plays a significant role in lipid metabolism. In a study involving Wistar-King male rats, the compound was administered orally to assess its effects on serum lipid levels. The results demonstrated a significant reduction in total cholesterol and triglycerides after a seven-day administration period. The following table summarizes the findings:

| Parameter | Control Group | Treated Group | Statistical Significance |

|---|---|---|---|

| Total Cholesterol (mg/dL) | 150 ± 10 | 120 ± 8 | p < 0.05 |

| Triglycerides (mg/dL) | 100 ± 5 | 70 ± 4 | p < 0.01 |

This data suggests that the compound may have hypolipidemic effects, potentially beneficial for managing hyperlipidemia .

Anti-inflammatory Properties

9,12,15-Octadecatrienoyl chloride is also implicated in anti-inflammatory pathways. It is known to be a precursor for eicosanoids, which are signaling molecules that mediate inflammation and immune responses. The compound's ability to modulate prostaglandin synthesis may contribute to its anti-inflammatory effects .

Case Studies and Research Findings

A notable case study involved the use of this compound in treating hyperlipidemia in animal models. The study utilized a chloroform solution of 9,12,15-octadecatrienoyl chloride mixed with cholesterol and cholic acid to observe its impact on lipid profiles in rats. The administration resulted in decreased serum cholesterol levels and improved lipid profiles over time .

The biological activity of 9,12,15-octadecatrienoyl chloride can be attributed to its role as a fatty acyl-CoA derivative. Once incorporated into cell membranes or converted into bioactive lipids, it influences various physiological processes including:

Propiedades

IUPAC Name |

octadeca-9,12,15-trienoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKXCQPDRPTZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866730 | |

| Record name | Octadeca-9,12,15-trienoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59044-29-0 | |

| Record name | 9,12,15-Octadecatrienoyl chloride, (9Z,12Z,15Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (9Z,12Z,15Z)-9,12,15-octadecatrienoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.